Methyl 2-acryloylamino-4-chloro-benzoate
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Description
Methyl 2-acryloylamino-4-chloro-benzoate is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.66. The purity is usually 95%.
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Scientific Research Applications
Nitroxide-Mediated Photopolymerization
A study by Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function, aiming to enhance nitroxide-mediated photopolymerization (NMP) efficiency. This compound showed potential in generating alkyl and nitroxide radicals under UV irradiation, suggesting its applicability in creating polymer networks with controlled structures Guillaneuf et al., 2010.
Controlled/Living Free-Radical Polymerization
Hua et al. (2005) explored the free-radical polymerizations of methyl acrylate under γ-ray irradiation using dithioesters as control agents. Their findings highlighted the influence of the Z-group on polymerization behavior, providing insights into the design of polymerization processes for obtaining polymers with desired properties Hua et al., 2005.
Heterocyclic Systems Synthesis
Research by Pizzioli et al. (1998) on Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog demonstrated their versatility as synthons for preparing polysubstituted heterocyclic systems. This showcases the utility of Methyl 2-acryloylamino-4-chloro-benzoate derivatives in organic synthesis, particularly in constructing complex heterocyclic structures Pizzioli et al., 1998.
Photoinitiation and Polymer Network Formation
Studies on acylgermanes as photoinitiators revealed their efficiency in initiating polymerization processes, with implications for developing new materials with tailored properties. Research indicated that compounds similar to this compound could serve as innovative photoinitiators in polymer chemistry Neshchadin et al., 2013.
Drug Release and Polymer Hydrogels
Arun and Reddy (2005) synthesized novel crosslinkers, including a derivative similar to this compound, for preparing crosslinked polymeric hydrogels. Their research focused on the drug release behavior from these hydrogels, indicating the potential for controlled drug delivery applications Arun & Reddy, 2005.
Properties
IUPAC Name |
methyl 4-chloro-2-(prop-2-enoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16-2/h3-6H,1H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAYAOHTHMHTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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